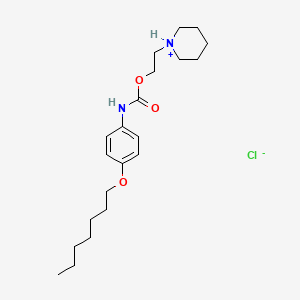
N-(2-(4-Heptyloxyphenylcarbamoyloxy)ethyl)piperidinium chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-(4-Heptyloxyphenylcarbamoyloxy)ethyl)piperidinium chloride is a chemical compound known for its local anesthetic properties. It belongs to the class of carbanilate-type local anesthetics and has been studied for its potential use in various medical applications, particularly in the treatment of hemorrhoids and other conditions requiring local anesthesia .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(4-Heptyloxyphenylcarbamoyloxy)ethyl)piperidinium chloride involves several steps. One common method includes the reaction of 4-heptyloxyphenyl isocyanate with 2-(piperidin-1-yl)ethanol to form the intermediate N-(2-(4-heptyloxyphenylcarbamoyloxy)ethyl)piperidine. This intermediate is then reacted with hydrochloric acid to yield the final product, this compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using the same chemical reactions but optimized for higher yields and purity. The process includes careful control of reaction conditions such as temperature, pressure, and pH to ensure consistent quality and efficiency .
Analyse Des Réactions Chimiques
Types of Reactions
N-(2-(4-Heptyloxyphenylcarbamoyloxy)ethyl)piperidinium chloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: It can be reduced to form simpler amines and alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidinium nitrogen and the phenyl ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed
Oxidation: Formation of corresponding oxides and ketones.
Reduction: Formation of amines and alcohols.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Applications De Recherche Scientifique
N-(2-(4-Heptyloxyphenylcarbamoyloxy)ethyl)piperidinium chloride has been extensively studied for its local anesthetic properties. It is used in:
Chemistry: As a reagent in organic synthesis and as a model compound in studying reaction mechanisms.
Biology: In studies related to nerve conduction and pain management.
Medicine: As a local anesthetic in the treatment of hemorrhoids and other conditions requiring localized pain relief.
Industry: In the formulation of topical anesthetic creams and gels
Mécanisme D'action
The compound exerts its effects by blocking sodium channels in nerve cells, preventing the initiation and propagation of nerve impulses. This action results in localized numbness and pain relief. The molecular targets include voltage-gated sodium channels, and the pathways involved are related to the inhibition of nerve signal transmission .
Comparaison Avec Des Composés Similaires
Similar Compounds
Heptacaine: Another carbanilate-type local anesthetic with similar properties.
Carbisocaine: A related compound with local anesthetic and antiarrhythmic activity.
Uniqueness
N-(2-(4-Heptyloxyphenylcarbamoyloxy)ethyl)piperidinium chloride is unique due to its specific chemical structure, which provides a balance of potency and duration of action. Its heptyloxyphenyl group contributes to its lipophilicity, enhancing its ability to penetrate biological membranes and exert its anesthetic effects .
Propriétés
Numéro CAS |
55792-23-9 |
|---|---|
Formule moléculaire |
C21H35ClN2O3 |
Poids moléculaire |
399.0 g/mol |
Nom IUPAC |
2-piperidin-1-ium-1-ylethyl N-(4-heptoxyphenyl)carbamate;chloride |
InChI |
InChI=1S/C21H34N2O3.ClH/c1-2-3-4-5-9-17-25-20-12-10-19(11-13-20)22-21(24)26-18-16-23-14-7-6-8-15-23;/h10-13H,2-9,14-18H2,1H3,(H,22,24);1H |
Clé InChI |
LVZBMEOGPGFHKB-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCOC1=CC=C(C=C1)NC(=O)OCC[NH+]2CCCCC2.[Cl-] |
Numéros CAS associés |
96593-21-4 (Parent) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



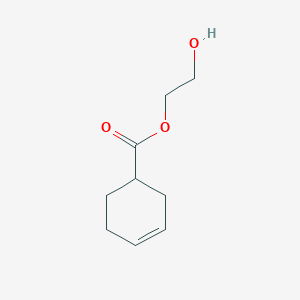
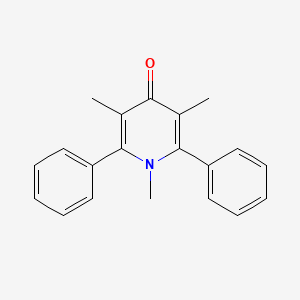
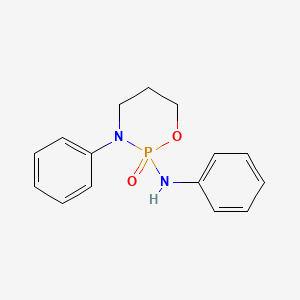

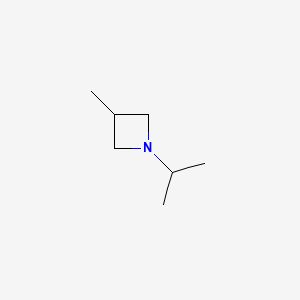
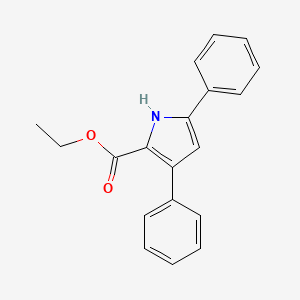

![4-Bromo-2,6-bis[(dimethylamino)methyl]phenol](/img/structure/B14646872.png)

![Methyl 2-[(hexadecanoylamino)methyl]prop-2-enoate](/img/structure/B14646884.png)

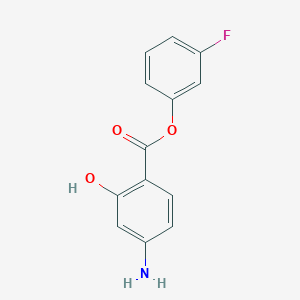
![1,4,5,6-Tetrachlorobicyclo[2.2.1]hept-5-ene-2-carbaldehyde](/img/structure/B14646902.png)
